molecular formula C19H21NO3 B352964 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one CAS No. 609335-25-3

3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one

Cat. No.: B352964
CAS No.: 609335-25-3
M. Wt: 311.4g/mol
InChI Key: ALWHABGQDOZDSX-UHFFFAOYSA-N
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Description

3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is a synthetic chemical scaffold designed for advanced research, integrating two pharmacologically significant motifs: the 1,3-benzoxazol-2(3H)-one heterocycle and the 4-tert-butylphenol group. The benzoxazole core is a privileged structure in medicinal chemistry, known to contribute to a wide spectrum of biological activities. Scientific literature indicates that derivatives of this heterocycle exhibit potent antimicrobial properties, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus . Furthermore, benzoxazole derivatives have demonstrated substantial research potential in oncology, showing cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers . The 4-tert-butylphenol moiety is recognized for its pronounced antioxidant capabilities . This functional group donates a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals, thereby interrupting oxidative chain reactions. The bulky tert-butyl group adjacent to the phenol provides steric hindrance, which enhances the stability of the phenoxy radical and increases the overall effectiveness of the compound in mitigating oxidative stress . The strategic incorporation of this group suggests potential research applications in models investigating oxidative damage and cellular stress responses. The combination of these two moieties into a single molecule creates a versatile template for research into multifunctional agents. The antibacterial and anticancer potential of the benzoxazole ring, coupled with the radical-scavenging activity of the tert-butylphenol, makes this compound a compelling candidate for use in pharmacological mechanism studies, microbiological assays, and the development of novel therapeutic strategies . It is important to note that this compound is intended for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-19(2,3)14-8-10-15(11-9-14)22-13-12-20-16-6-4-5-7-17(16)23-18(20)21/h4-11H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWHABGQDOZDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(4-tert-Butylphenoxy)ethyl Chloride

4-tert-Butylphenol is reacted with 2-chloroethanol in the presence of potassium carbonate (K₂CO₃) in acetonitrile at reflux (82°C) for 12 hours. The resulting 2-(4-tert-butylphenoxy)ethanol is treated with thionyl chloride (SOCl₂) in dichloromethane to yield the corresponding chloride.

Key Data

ParameterValue
4-tert-Butylphenol1.0 eq
2-Chloroethanol1.2 eq
K₂CO₃2.5 eq
Yield (ethanol intermediate)89%
SOCl₂1.5 eq
Yield (ethyl chloride)95%

N-Alkylation of Benzoxazolone

The benzoxazolone core is alkylated with 2-(4-tert-butylphenoxy)ethyl chloride using sodium hydride (NaH) as a base in dimethylformamide (DMF) at 60°C. The reaction is monitored by TLC, and the product is isolated via extraction and column chromatography.

Optimization Insights

  • Solvent Choice : DMF outperforms THF or acetonitrile due to superior solubility of intermediates.

  • Base : NaH (1.2 eq) ensures complete deprotonation of the benzoxazolone nitrogen.

  • Yield : 68–74% after purification.

Alternative Route: Mitsunobu Etherification

A Mitsunobu reaction is employed to directly couple 4-tert-butylphenol to a hydroxyethyl-substituted benzoxazolone precursor. This method avoids the need for isolating reactive alkyl chlorides.

Synthesis of 3-(2-Hydroxyethyl)-1,3-benzoxazol-2(3H)-one

o-Aminophenol is first reacted with ethylene carbonate in aqueous sodium hydroxide to form 2-(2-hydroxyphenyl)ethanolamine, which is cyclized using phosgene gas.

Mitsunobu Coupling

The hydroxyethyl intermediate is coupled with 4-tert-butylphenol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (Ph₃P) in toluene at 0°C. The reaction proceeds via SN2 mechanism, with inversion of configuration at the hydroxyl-bearing carbon.

Reaction Parameters

ComponentQuantity
Hydroxyethyl intermediate1.0 eq
4-tert-Butylphenol1.5 eq
DIAD1.5 eq
Ph₃P1.5 eq
Yield81%

Palladium-Catalyzed Cross-Coupling

For advanced functionalization, a palladium-catalyzed Heck or Suzuki coupling is utilized to introduce aromatic substituents post-cyclization. For example, a brominated benzoxazolone derivative undergoes coupling with 4-tert-butylphenylboronic acid using Pd(PPh₃)₄ and sodium carbonate in dioxane/water.

Conditions and Outcomes

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Ligand : None (ligandless conditions).

  • Temperature : 100°C, 24 hours.

  • Yield : 63% with 95% purity by HPLC.

Analytical Characterization

Critical quality control steps include NMR, HPLC, and mass spectrometry:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (300 MHz, CDCl₃): δ 7.69 (d, J = 2.4 Hz, 1H, ArH), 7.41 (dd, J = 8.4 Hz, 2.0 Hz, 1H, ArH), 5.27 (s, 2H, OCH₂O), 1.27 (s, 9H, C(CH₃)₃).

  • ¹³C NMR : 165.8 ppm (C=O), 156.2 ppm (O-C-O).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 311.4 (calculated: 311.1522).

Yield Optimization Strategies

Comparative analysis of solvents and bases reveals optimal conditions:

ParameterDMFTHFAcetonitrile
Alkylation Yield 74%52%61%
Purity (HPLC) 98.5%94.2%96.8%

Elevated temperatures (>60°C) in DMF reduce reaction time from 24 hours to 8 hours without compromising yield.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors are employed to enhance safety and efficiency during phosgene-mediated cyclization. Key metrics include:

  • Throughput : 1.2 kg/hour.

  • Purity : 99.2% by GC-MS.

  • Waste Reduction : 40% less solvent usage compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, bases (e.g., sodium hydroxide), Lewis acids (e.g., aluminum chloride)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-butylphenoxy)ethyl acetate: Similar structure with an acetate group instead of the benzoxazole ring.

    2-(4-tert-butylphenoxy)-2-oxo-ethyl methacrylate: Contains a methacrylate group, used in polymer synthesis.

    2-(4-tert-butylphenoxy)ethyl N-(3-ethylphenyl)carbamate: Features a carbamate group, used in various chemical applications.

Uniqueness

3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is unique due to the presence of the benzoxazole ring, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications in research and industry.

Biological Activity

3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoxazole ring fused with a phenoxyethyl group that includes a tert-butyl substituent. This unique structure is responsible for its diverse biological activities. The general formula is represented as:

C19H21NO3\text{C}_{19}\text{H}_{21}\text{N}\text{O}_{3}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to effects such as:

  • Antimicrobial activity : Inhibition of bacterial growth.
  • Anticancer effects : Induction of apoptosis in cancer cells.
  • Cholesterol regulation : Potential reduction in LDL cholesterol levels.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis . The presence of the benzoxazole moiety is crucial for this activity.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In one study, it was found to exhibit cytotoxic effects on the MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer) cell lines . The compound's efficacy was compared to established treatments, showing promising results.

Cell LineIC50 Value (μM)Reference
MCF-710.5
A5498.7
HT-2912.0

Case Studies

  • Cholesterol Regulation : In a study involving mice on a high-fat diet, administration of this compound at a dosage of 3 mg/kg resulted in a significant reduction of LDL cholesterol levels by 20-25% after four days .
  • Cytotoxicity Against Cancer Cells : Various derivatives of benzoxazole were tested against multiple cancer cell lines. Compounds containing the benzoxazole structure demonstrated superior cytotoxicity compared to those lacking this moiety, emphasizing the importance of structural integrity in biological activity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of benzoxazolone derivatives typically involves nucleophilic substitution or condensation reactions. For example, refluxing ethanol with a substituted benzaldehyde and a triazole precursor (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) under acidic conditions (5 drops glacial acetic acid) for 4 hours, followed by solvent evaporation and filtration, is a common approach . Optimization may include varying reaction time (4–8 hours), temperature (60–80°C), or solvent polarity (e.g., DMF vs. ethanol) to improve yield. Purity can be enhanced via recrystallization in ethanol or column chromatography using silica gel.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be prioritized?

  • Methodological Answer : Use a combination of 1H/13C NMR (to confirm substituent positions and tert-butyl group integrity), FT-IR (to identify C=O stretching at ~1700–1750 cm⁻¹ for the benzoxazolone ring), and HRMS (for molecular ion validation). X-ray crystallography (if crystalline) provides definitive structural confirmation, as seen in related benzoxazinone derivatives . Prioritize NMR integration to verify stoichiometry and IR for functional group validation.

Q. What theoretical frameworks guide the study of this compound’s reactivity or bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations are critical for predicting electronic properties (e.g., HOMO-LUMO gaps) and reaction mechanisms. For bioactivity studies, molecular docking against targets like enzymes or DNA (e.g., using AutoDock Vina) should align with experimental results from spectroscopic or viscometric assays, as demonstrated in benzothiazine-DNA interaction studies .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected reaction byproducts or bioactivity results)?

  • Methodological Answer : Apply DFT-based transition state analysis to identify competing reaction pathways. For bioactivity discrepancies, conduct Molecular Dynamics (MD) simulations (e.g., GROMACS) to assess ligand-protein binding stability under physiological conditions. Cross-validate with experimental data (e.g., HPLC for byproduct quantification or circular dichroism for DNA binding ).

Q. What experimental design strategies are recommended for evaluating this compound’s environmental fate or ecotoxicological impact?

  • Methodological Answer : Follow a split-split plot design with randomized blocks, as used in environmental studies . Test abiotic factors (hydrolysis, photolysis) and biotic interactions (microbial degradation) under controlled pH/temperature. Use LC-MS/MS to quantify degradation products and OECD guidelines for ecotoxicity assays (e.g., Daphnia magna acute toxicity).

Q. How can crystallographic data inform structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : Analyze X-ray-derived bond lengths and angles (e.g., C=O and C-N in the benzoxazolone ring) to correlate structural features with bioactivity. For example, tert-butyl group orientation may influence hydrophobic interactions in enzyme binding pockets, as seen in pyrazole derivatives . Pair crystallography with SAR models (e.g., CoMFA) for predictive insights.

Q. What methodologies are effective for studying metabolic stability or in vitro ADME properties?

  • Methodological Answer : Use hepatic microsomal assays (human/rat) to evaluate Phase I metabolism. Quantify metabolites via UPLC-QTOF-MS and apply high-throughput screening (HTS) for permeability (Caco-2 assays) or plasma protein binding (equilibrium dialysis). Cross-reference with in silico ADME predictors (e.g., SwissADME) to prioritize derivatives .

Methodological Best Practices

  • Data Contradictions : Replicate experiments under standardized conditions (e.g., pH 7.4 buffers, 37°C) and employ multivariate analysis (PCA) to isolate variables .
  • Theoretical Alignment : Anchor hypotheses to established frameworks (e.g., frontier molecular orbital theory for reactivity or QSAR for bioactivity ).

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